

Comparative Efficacy of Pericosine A and Its Analogs in Preclinical Cancer Models

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Compound of Interest

Compound Name: *Pericosine A*

Cat. No.: *B3025926*

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A comprehensive analysis of the cytotoxic and anti-tumor activities of **Pericosine A** and its synthetic derivatives, detailing their mechanisms of action and therapeutic potential across various cancer models.

Pericosine A, a naturally occurring carbasugar isolated from the marine fungus *Periconia byssoides*, and its synthetic analogs have emerged as a promising class of compounds in oncology research. Exhibiting a unique mechanism of action that involves the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, these molecules present a multifaceted approach to combating cancer cell proliferation and survival. This guide provides a comparative overview of the efficacy of **Pericosine A** and its key analogs, supported by available preclinical data.

In Vitro Cytotoxicity:

Pericosine A and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a quantitative comparison of their potency.

Table 1: Comparative in vitro cytotoxicity of **Pericosine A** and its analogs against various cancer cell lines.

Compound	Cancer Cell Line	Assay Type	ED50 (µg/mL)	IC50 (µM)	Reference
Pericosine A	P388 (murine leukemia)	Not Specified	0.1	-	[1]
Pericosine B	P388 (murine leukemia)	Not Specified	4.0	-	[1]
Pericosine C	P388 (murine leukemia)	Not Specified	10.5	-	[1]
Pericosine D	P388 (murine leukemia)	Not Specified	3.0	-	[1]
Pericosine E	P388 (murine leukemia)	Not Specified	15.5	-	[1]
6-bromo-Pericosine A	P388, L1210, HL-60	Not Specified	Moderate, similar to Pericosine A	-	[2]
6-iodo-Pericosine A	P388, L1210, HL-60	Not Specified	Moderate, similar to Pericosine A	-	[2]
6-fluoro-Pericosine A	P388, L1210, HL-60	Not Specified	Less active than Pericosine A	-	[2]

Note: Specific IC50 values for **Pericosine A** and its analogs against breast and glioblastoma cell lines, where they have shown selective cytotoxicity, are not readily available in the reviewed literature.

In Vivo Efficacy:

Preclinical in vivo studies have primarily utilized the P388 murine leukemia model to evaluate the anti-tumor activity of **Pericosine A**.

Table 2: In vivo efficacy of **Pericosine A** in the P388 murine leukemia model.

Compound	Animal Model	Dosing	Key Findings	Reference
Pericosine A	P388 leukemia-bearing mice	Not Specified	Modest extension in survival	[2]

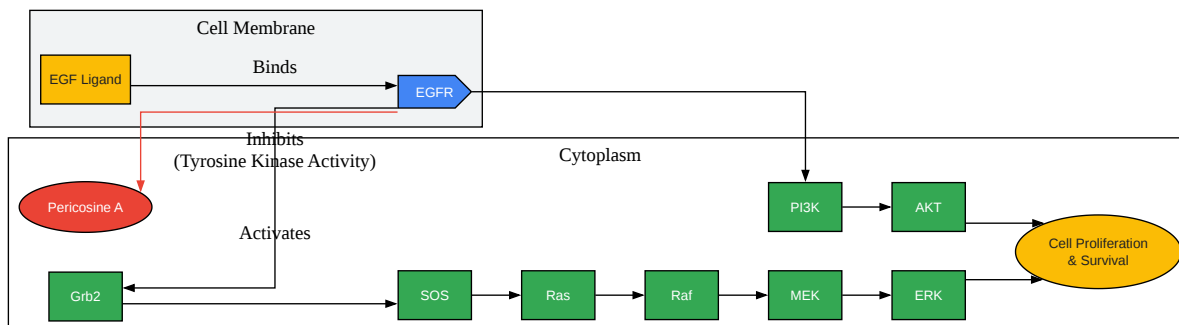
Note: Detailed quantitative data on tumor growth inhibition or percentage increase in lifespan were not specified in the available literature.

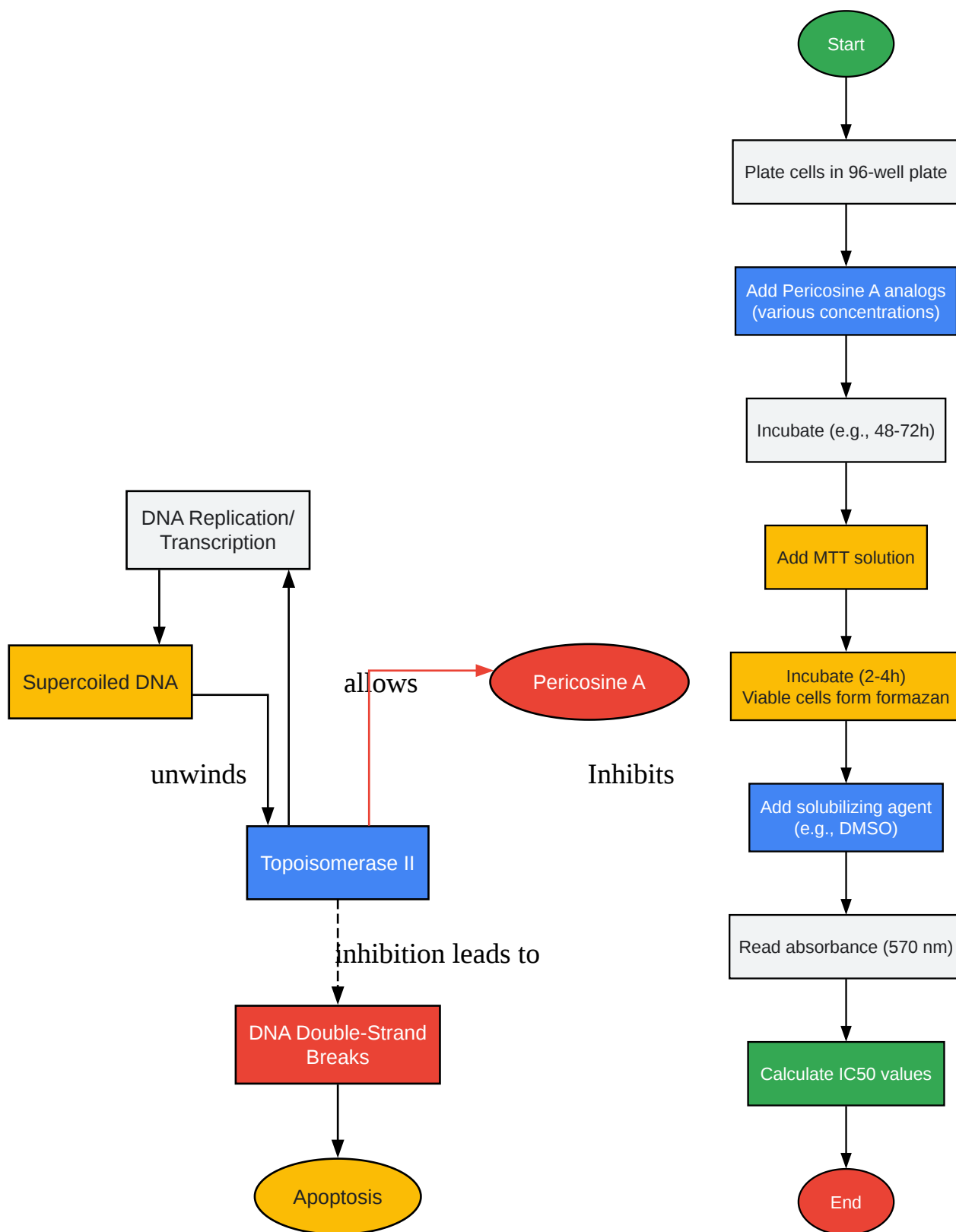
Mechanism of Action:

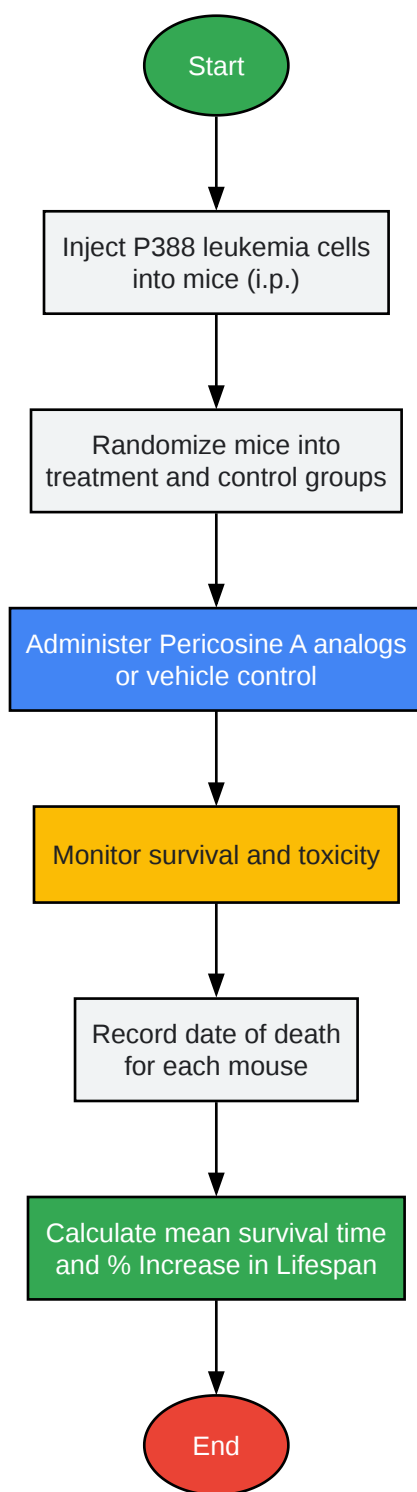
The anticancer activity of **Pericosine A** and its analogs is attributed to their ability to interfere with two critical pathways in cancer cell proliferation and survival: EGFR signaling and DNA replication via Topoisomerase II inhibition.

EGFR Signaling Pathway Inhibition

Pericosine A acts as an inhibitor of the EGFR tyrosine kinase.[2] By blocking the phosphorylation of EGFR, it disrupts the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.







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